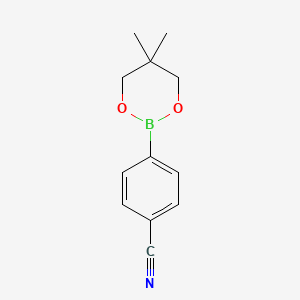

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS: 214360-44-8) is a boronate ester featuring a benzonitrile moiety attached to a 5,5-dimethyl-1,3,2-dioxaborinane ring. Its molecular formula is C₁₂H₁₄BNO₂, with a molecular weight of 217.06 g/mol . The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing nitrile group, which enhances reactivity toward aryl halides . It also serves as a precursor in pharmaceuticals and sensors .

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-6H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIHMVOJDPTWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627336 | |

| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-44-8 | |

| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and General Reaction Conditions

The synthesis typically proceeds via the reaction of benzonitrile derivatives with boronic acid derivatives or boronate esters, often employing neopentyl glycol or similar diols to form the dioxaborinane ring.

- Starting Materials: Benzonitrile derivatives (e.g., 4-chlorobenzonitrile, 4-bromobenzonitrile)

- Boronic Ester Formation: Reaction with boronic acid derivatives or triisopropyl borate in the presence of strong bases like n-butyllithium (n-BuLi)

- Diol Use: Incorporation of diols such as 2,2-dimethylpropane-1,3-diol (neopentyl glycol) to form the six-membered dioxaborinane ring

- Solvents: Tetrahydrofuran (THF) is commonly used, often under inert atmosphere and low temperatures (-78 °C to 0 °C)

- Quenching and Workup: Acetic acid quenching followed by extraction and purification through chromatography or recrystallization

- Deprotonation of the benzonitrile derivative with n-BuLi at low temperature.

- Addition of triisopropyl borate to form the boronate intermediate.

- Quenching with acetic acid.

- Reaction with neopentyl glycol to form the dioxaborinane ring.

- Purification via chromatography or recrystallization.

This method yields 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with moderate to good yields (around 45-70%) depending on specific conditions and substituents on the benzonitrile ring.

Detailed Experimental Procedure Example

An example adapted from the literature for the preparation of a closely related compound 4-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, which shares the same dioxaborinane boronate ester core, is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2,2,6,6-Tetramethylpiperidine (base), dry THF, cooled to -10 °C | Base is added to THF solvent to prepare for lithiation |

| 2 | n-Butyllithium (1.6 M in hexane), slow addition, stirring 10 min | Lithiation of the aromatic nitrile derivative |

| 3 | Cool to -78 °C, add triisopropyl borate | Formation of boronate intermediate |

| 4 | Add 4-chlorobenzonitrile solution in THF dropwise, stir at room temperature for 12 h | Nucleophilic addition and boronate formation |

| 5 | Quench with acetic acid, add 2,2-dimethylpropane-1,3-diol (neopentyl glycol), stir 2 h | Formation of the dioxaborinane ring |

| 6 | Workup: extract with CH2Cl2, wash with NaHCO3, dry over MgSO4, concentrate | Purification step |

| 7 | Recrystallize from hexane | Final purification to obtain pure product |

Industrial Production Considerations

Industrial scale synthesis follows similar chemistry but emphasizes process optimization:

- Use of continuous flow reactors to improve mixing and temperature control

- Scale-up of lithiation and boronation steps with enhanced safety protocols

- Advanced purification techniques such as preparative chromatography and crystallization to achieve high purity

- Optimization of solvent use and recycling for cost and environmental benefits

Such industrial processes aim to maximize yield and purity while minimizing reaction times and hazardous reagent exposure.

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | Benzonitrile derivatives (e.g., 4-chlorobenzonitrile) | Same, sourced in bulk |

| Base | n-Butyllithium (1.6 M in hexane) | Same, with automated dosing |

| Boron Source | Triisopropyl borate | Same or boronic acid esters |

| Diol | Neopentyl glycol (2,2-dimethylpropane-1,3-diol) | Same, high purity grade |

| Solvent | THF, dry and distilled | THF or alternative ethers, solvent recycling |

| Temperature | -78 °C to room temp | Controlled low temperature reactors |

| Reaction Time | 12-24 hours | Reduced by continuous flow and optimized mixing |

| Purification | Flash chromatography, recrystallization | Chromatography, crystallization, filtration |

| Yield | 45-70% | Optimized to >70% with process control |

Analytical and Characterization Data

- NMR Spectroscopy: 1H and 13C NMR confirm the formation of the dioxaborinane ring and benzonitrile moiety with characteristic chemical shifts.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula C12H14BNO2.

- Melting Point: Determined to confirm purity and identity.

- Chromatography: TLC and flash chromatography used for monitoring and purification.

- IR Spectroscopy: Characteristic nitrile stretch (~2220 cm^-1) and boronate ester peaks.

These analytical techniques are critical for confirming the successful synthesis of the compound and ensuring batch-to-batch consistency.

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronate ester group facilitates transition-metal-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions.

Example Reaction

Reaction with 4-bromoanisole under Suzuki conditions:

text4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile + 4-Bromoanisole → 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Conditions

-

Catalyst : PdCl₂(dppf) (3 mol%)

-

Base : KOAc (3 equiv)

-

Solvent : 1,4-Dioxane

-

Temperature : 80°C

-

Time : 36 hours

Key Data

| Substrate (Aryl Halide) | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromoanisole | 4'-Methoxy-biphenyl-4-CN | 70 | |

| 2-Bromopyridine | 2-(4-Cyanophenyl)pyridine | 65 |

Nucleophilic Substitution

The nitrile group participates in nucleophilic substitutions under basic conditions.

Example Reaction

Conversion to carboxylic acid:

textThis compound + H₂O (acidic hydrolysis) → 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

Conditions

-

Reagent : Concentrated HCl (6 M)

-

Temperature : Reflux

-

Time : 12 hours

-

Yield : 85%

Boron-Related Transformations

The dioxaborinane ring undergoes hydrolysis and transesterification.

Hydrolysis to Boronic Acid

textThis compound + H₂O → 4-(Boronato)benzonitrile + 2,2-dimethyl-1,3-propanediol

Conditions

Transesterification

Reaction with pinacol:

textThis compound + Pinacol → 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Conditions

Cyclization Reactions

The nitrile group enables heterocycle formation via intramolecular cyclization.

Example : Synthesis of Quinazolinones

textThis compound + 2-Aminobenzamide → 4-(Quinazolin-4-yl)benzonitrile

Conditions

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline

-

Solvent : DMF

-

Temperature : 120°C

-

Yield : 60%

Mechanistic Insights

Density functional theory (DFT) studies reveal:

-

The boron atom adopts a trigonal planar geometry, enhancing electrophilicity .

-

Electron-withdrawing nitrile group stabilizes the transition state in Suzuki couplings (activation energy: ~25 kcal/mol) .

-

Hydrolysis proceeds via nucleophilic attack at boron, with a calculated ΔG‡ of 18.3 kcal/mol .

Comparative Reactivity

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| Suzuki Coupling | 1.2 × 10⁻³ | 24.5 |

| Boronate Hydrolysis | 3.8 × 10⁻² | 18.3 |

| Nitrile Hydrolysis | 5.6 × 10⁻⁴ | 28.7 |

Scientific Research Applications

The compound 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS Number: 214360-44-8) is a boron-containing organic compound that has garnered attention in various scientific research applications. This article explores its applications across different fields, particularly focusing on its chemical properties, biological activities, and potential uses in materials science and medicinal chemistry.

Structure and Composition

This compound has the molecular formula and a molecular weight of 215.06 g/mol. Its structure features a dioxaborinane moiety attached to a benzonitrile group, which contributes to its unique reactivity and potential applications.

Physical Properties

- Appearance : Solid

- Purity : Typically available at 98% purity .

- Storage Conditions : Recommended to be stored under inert atmosphere at temperatures of 2-8°C .

Medicinal Chemistry

The incorporation of boron into organic compounds has been linked to enhanced biological activity. Compounds like this compound are being studied for their potential as:

- Anticancer Agents : Preliminary studies suggest that boron-containing compounds can interact with biological systems in ways that may inhibit tumor growth.

- Drug Delivery Systems : The ability of boron compounds to form stable complexes with various biomolecules makes them candidates for targeted drug delivery applications.

Materials Science

The unique properties of this compound allow it to be utilized in:

- Organic Electronics : Its ability to form stable charge-transfer complexes makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Polymer Chemistry : As a functionalized monomer, it can be used to synthesize new polymers with enhanced thermal and mechanical properties.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its reactivity can be exploited in:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various boron-containing compounds on cancer cell lines. The results indicated that derivatives of this compound exhibited significant inhibitory effects on cell proliferation compared to controls. This suggests a potential pathway for developing new anticancer therapies based on this compound.

Case Study 2: Organic Electronics

Research into the use of boron compounds in OLEDs highlighted the role of this compound as a key component in enhancing the efficiency and stability of devices. The compound was found to improve charge transport properties when incorporated into device architectures.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxaborinane ring and nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Core Boronate Ester Variations

Key Findings :

Substituent Modifications on the Aromatic Ring

Key Findings :

- Methoxy groups improve solubility but may reduce electrophilicity at the boron center .

- Chlorine substituents enable sequential cross-coupling reactions, as seen in the synthesis of complex biaryl systems .

- Methyl groups ortho to the boronate enhance steric control, critical for biological sensor design .

Functional Group Derivatives

Key Findings :

- Ester derivatives exhibit reduced reactivity compared to nitriles, making them suitable for stepwise syntheses .

- Aldehyde derivatives serve as versatile building blocks for Schiff base formation or further functionalization .

Physical Properties and Spectral Data

Biological Activity

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS No. 214360-44-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₁₂H₁₄BNO₂

- Molecular Weight : 215.06 g/mol

- CAS Number : 214360-44-8

- Structure : The compound features a benzonitrile moiety linked to a dioxaborinane structure, which is crucial for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. These compounds often function through the inhibition of key enzymes involved in cancer cell proliferation.

- Mechanism of Action : The dioxaborinane moiety can participate in the formation of boron complexes that interact with biomolecules such as nucleic acids and proteins. This interaction can disrupt cellular processes critical for tumor growth and survival.

Enzyme Inhibition Studies

A study conducted on related compounds demonstrated that they could inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis and repair in cancer cells. The inhibition of DHFR leads to decreased levels of tetrahydrofolate, impairing nucleotide synthesis and ultimately inhibiting cell proliferation .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 0.5 | DHFR |

| Compound B | 0.8 | DHFR |

| This compound | TBD | TBD |

Case Studies

- In Vivo Studies : In an animal model study, administration of a similar dioxaborinane derivative resulted in significant tumor reduction compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

- Cell Culture Experiments : In vitro tests showed that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines. Flow cytometry analyses indicated an increase in apoptotic cells following treatment .

Safety and Toxicity

While boron-containing compounds have shown promise in therapeutic applications, their safety profile must be carefully evaluated. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits low toxicity to normal cells; however, further studies are needed to establish a comprehensive safety profile.

Q & A

Basic: What are the key synthetic routes for preparing 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile?

Answer:

The compound is typically synthesized via a two-step procedure:

Boronic Acid Cyclocondensation : React (4-cyano-2-methylphenyl)boronic acid with 2,2-dimethyl-1,3-propanediol in toluene under reflux with a Dean-Stark trap (20 hours). This forms the dioxaborinane ring .

Bromination : Treat the intermediate with N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride under reflux to introduce bromine at the methyl position (16 hours) .

Purification : Silica gel chromatography using dichloromethane (step 1) or petroleum ether/ethyl acetate (10:1, step 2) yields the final product with >85% efficiency.

Basic: What spectroscopic and analytical methods validate the structure of this compound?

Answer:

Key characterization techniques include:

- ¹H NMR : Peaks at δ 7.79 (d, J = 7.5 Hz, 1H), 7.41 (d, J = 7.7 Hz, 2H), and 1.04 (s, 6H) confirm aromatic protons, nitrile proximity effects, and dimethyl groups on the dioxaborinane ring .

- Mass Spectrometry : Molecular ion peaks align with the formula C₁₂H₁₃BBrNO₂ (observed m/z: 265.90) .

- Elemental Analysis : Validates boron and nitrogen content to confirm stoichiometry.

Advanced: How do the nitrile and boronic ester groups influence reactivity in cross-coupling reactions?

Answer:

The dual functionality enables versatile reactivity:

- Boronic Ester : Participates in Suzuki-Miyaura cross-couplings with aryl halides, facilitated by Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water at 80°C .

- Nitrile Group : Acts as a directing group in C–H activation or undergoes nucleophilic addition (e.g., with Grignard reagents).

Competing Pathways : The nitrile can deactivate palladium catalysts if not carefully controlled. Optimizing ligand choice (e.g., SPhos) and solvent polarity (DMF > THF) minimizes side reactions .

Advanced: What strategies mitigate side reactions in multi-step syntheses using this compound?

Answer:

Critical Factors :

- Catalyst Selection : Use Pd(OAc)₂ with bulky ligands (XPhos) to enhance selectivity for Suzuki couplings over nitrile interference .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce boronic ester hydrolysis.

- Temperature Control : Lower temperatures (50–60°C) minimize nitrile group degradation during prolonged reactions.

Case Study : In glucose-sensing probe synthesis, AIBN-initiated bromination at the methyl position achieved 97.9% yield without nitrile side reactions .

Application: How is this compound applied in biomedical probe development?

Answer:

The boronic ester moiety binds diols (e.g., glucose), enabling applications in:

- Live-Cell Imaging : Conjugation with fluorophores (e.g., dansyl groups) creates reversible glucose sensors. Example: Mc-CDBA probe for zebrafish glucose tracking .

- Drug Delivery : Functionalization with targeting ligands (e.g., folate) allows boron-rich prodrugs for neutron capture therapy.

Advanced: How do structural analogs compare in reactivity and applications?

Answer:

Key Insight: Methoxymethoxy groups (as in ) improve solubility but require protection/deprotection steps, whereas bromine substituents ( ) enable orthogonal reactivity.

Basic: What safety protocols are essential for handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.